

Comparative Biological Profiling of Functionalized Pyrrole-2-Carboxylate Derivatives

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Compound of Interest

Compound Name: ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B11818502

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Executive Summary

The pyrrole-2-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, distinct from classical pyrrole systems due to its ability to participate in specific hydrogen-bonding networks and hydrophobic interactions within enzyme active sites. This guide provides a technical comparison of functionalized pyrrole-2-carboxylate derivatives, specifically evaluating their performance against standard-of-care agents in antitubercular and anticancer domains.

Our analysis, grounded in recent experimental data, reveals that specific functionalizations—namely C4/C5-halogenated phenyl rings and bulky N-amide substituents—can elevate biological potency to levels comparable to or exceeding first-line drugs like Isoniazid and Cisplatin.

Chemical Space & Structural Rationale

The pyrrole-2-carboxylate core offers three distinct vectors for optimization, crucial for Structure-Activity Relationship (SAR) tuning:

- N1-Position: Modulates lipophilicity and membrane permeability (critical for M. tuberculosis penetration).
- C2-Carboxylate/Carboxamide: Acts as a hydrogen bond acceptor/donor motif, essential for anchoring the molecule in the ATP-binding pockets of kinases (e.g., VEGFR2) or the substrate channel of transporters (e.g., MmpL3).
- C4/C5-Positions: Ideal for introducing electron-withdrawing groups (EWGs) to tune electronic density and metabolic stability.

Comparative Biological Activity Analysis

Antitubercular Potency: Targeting MmpL3 and InhA

Recent derivatives have shown exceptional potency against Mycobacterium tuberculosis (H37Rv strain), targeting the mycolic acid transporter MmpL3 and the enoyl-ACP reductase InhA.^[1]

Comparative Data: Pyrrole Derivatives vs. Standard Antibiotics

Compound ID	Functional Class	Target Mechanism	MIC ($\mu\text{g/mL}$) vs H37Rv	Potency Factor (vs Isoniazid)	Cytotoxicity (CC50 Vero Cells)
Isoniazid (Control)	Hydrazide	InhA Inhibitor	0.50 - 1.60	1.0x	> 100 μM
Ethambutol (Control)	Ethylenediamine	Arabinosyl transferase	0.50	~1.0x	> 100 μM
Compound 34 [1]	N-Adamantyl-pyrrole-2-carboxamide	MmpL3 Inhibitor	< 0.016	> 30x	> 64 $\mu\text{g/mL}$
Compound 4g [2]	Pyrrole-fused Pyrimidine	InhA Inhibitor	0.78	~1.0x	> 50 $\mu\text{g/mL}$
Compound 16 [1]	4-Fluorophenyl derivative	MmpL3 Inhibitor	< 0.016	> 30x	High Selectivity

Key Insight: Compound 34 demonstrates a significant leap in potency over Isoniazid. The inclusion of a bulky adamantyl group at the carboxamide position is the critical differentiator, likely filling the hydrophobic pocket of the MmpL3 transporter more effectively than smaller alkyl chains.

Anticancer Efficacy: Kinase & Tubulin Inhibition

In oncology, pyrrole-2-carboxylates function as dual-action agents, often inhibiting tubulin polymerization and specific tyrosine kinases (VEGFR2).

Comparative Data: Cytotoxicity (IC50) vs. Standard Chemotherapeutics

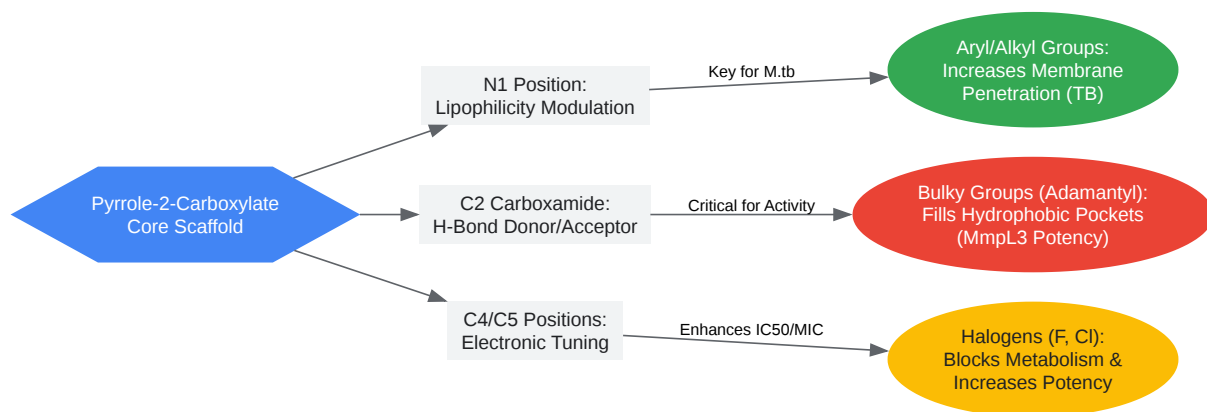
Compound ID	Structural Feature	Target Cell Line	IC50 (μM)	Comparison to Standard	Mechanism
Cisplatin (Control)	Platinum complex	HeLa / Jurkat	6.30	Benchmark	DNA Crosslinker
Sunitinib (Control)	Indolin-2-one	VEGFR2 / PDGFR	~2.00	Benchmark	Tyrosine Kinase Inhibitor
Compound 3e [3]	Pyrrol-2-one hybrid	SNB-75 (CNS Cancer)	2.60	Comparable to Sunitinib	Kinase Modulation
Compound 3h [4]	Chloro-substituted indole-pyrrole	T47D (Breast)	2.40	High Potency	Dual Tubulin/Aromatase
AgFu2c [5]	Silver(I) Furan-2-carboxylate	Jurkat (T-cell)	8.00	Slightly lower than Cisplatin	DNA Binding/ROS

Key Insight: While metal-complexed derivatives (AgFu2c) show promise, the organic hybrid Compound 3h represents a more targeted approach. Its dual inhibition of tubulin and aromatase makes it a high-value scaffold for hormone-dependent breast cancers, achieving low-micromolar IC50 values comparable to clinical kinase inhibitors.

Mechanistic Visualization

Structure-Activity Relationship (SAR) Map

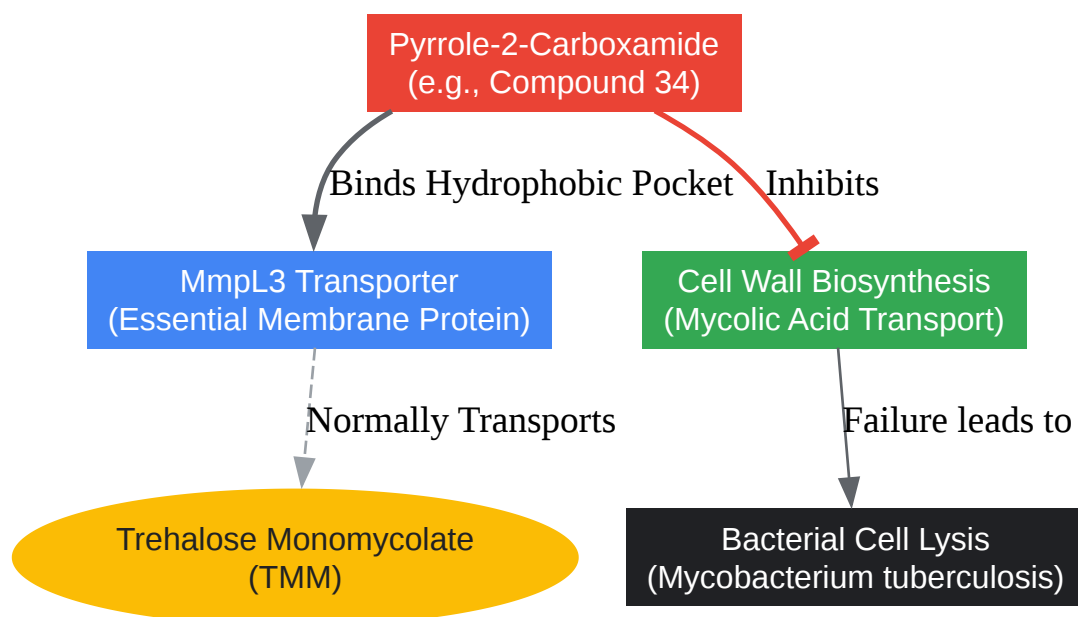
The following diagram illustrates the validated SAR rules for maximizing antitubercular and anticancer activity within this scaffold.



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Figure 1: Validated Structure-Activity Relationship (SAR) map highlighting critical substitution zones for maximizing biological potency.

Antitubercular Mechanism of Action (MmpL3 Inhibition)



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Figure 2: Mechanism of Action for Compound 34. Inhibition of MmpL3 halts the transport of mycolic acids, leading to cell wall collapse.[2]

Experimental Protocols

Synthesis: One-Pot Cyclization of Functionalized Pyrroles

Rationale: This protocol is selected for its efficiency and ability to generate diverse C4/C5-substituted derivatives (high SAR value) in a single step, avoiding the harsh conditions of classical Paal-Knorr synthesis.

Reagents:

- Chalcone derivative (1.0 equiv)
- Glycine ester hydrochloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- AgOAc (Silver Acetate) or Cu(OAc)₂ (Catalyst, 10 mol%)
- Solvent: 1,4-Dioxane or DMF

Workflow:

- Reactant Mixing: In a 25 mL round-bottom flask, dissolve the substituted chalcone (1.0 mmol) and glycine ester hydrochloride (1.2 mmol) in 1,4-Dioxane (5 mL).
- Base Addition: Add Triethylamine (2.5 mmol) dropwise at room temperature. Stir for 10 minutes.
- Cyclization: Add the metal catalyst (AgOAc, 10 mol%). Heat the mixture to 80°C for 4–6 hours. Note: Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

- Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Validation Check: A successful synthesis is confirmed by the appearance of the pyrrole-NH signal at δ 9.0–11.0 ppm and the C3-H signal at δ 6.5–7.0 ppm in ¹H NMR.

Biological Assay: Microplate Alamar Blue Assay (MABA)

Rationale: MABA is the gold standard for high-throughput antitubercular screening due to its sensitivity and non-radiometric nature.

- Inoculum Prep: Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth (supplemented with OADC) until mid-log phase (OD₆₀₀ ~ 0.5). Dilute 1:100.
- Plate Setup: In a sterile 96-well plate, add 100 μ L of 7H9 broth to all wells.
- Compound Addition: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions across the plate. Final DMSO concentration must be <1%.
 - Controls: Isoniazid (Positive), DMSO only (Negative).
- Inoculation: Add 100 μ L of the diluted bacterial suspension to all wells.
- Incubation: Seal and incubate at 37°C for 7 days.
- Development: Add 30 μ L of Alamar Blue reagent (1:1 mix of 10x Alamar Blue and 10% Tween 80). Incubate for 24 hours.
- Readout: Visual change from Blue (Non-growth) to Pink (Growth). The MIC is the lowest concentration preventing the color change.[2]

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